Uridina 5'-monofosfato

Descripción general

Descripción

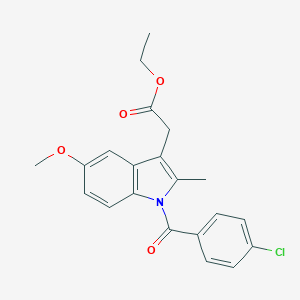

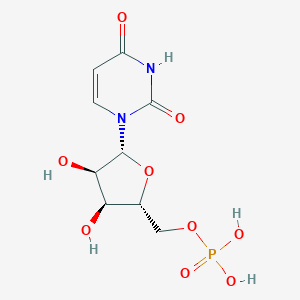

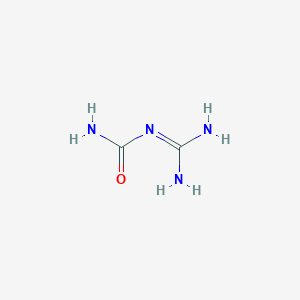

El monofosfato de uridina, también conocido como ácido uridílico, es un nucleótido que sirve como monómero en el ARN. Es un éster del ácido fosfórico con el nucleósido uridina. El monofosfato de uridina consta de un grupo fosfato, la pentosa azúcar ribosa y la base nitrogenada uracilo. Este compuesto juega un papel crucial en varios procesos bioquímicos, incluida la síntesis de ARN y la regulación del metabolismo celular .

Aplicaciones Científicas De Investigación

El monofosfato de uridina tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como precursor para la síntesis de otros nucleótidos y nucleósidos.

Biología: El monofosfato de uridina es esencial para la síntesis de ARN y el metabolismo celular.

Industria: El monofosfato de uridina se utiliza en la producción de productos farmacéuticos, aditivos alimentarios y suplementos para la salud

Mecanismo De Acción

El monofosfato de uridina ejerce sus efectos a través de varios objetivos moleculares y vías:

Síntesis de ARN: Sirve como un bloque de construcción para la síntesis de ARN, facilitando la formación de hebras de ARN.

Regulación metabólica: El monofosfato de uridina participa en la regulación del metabolismo de las pirimidinas, que es crucial para la síntesis de ADN y ARN.

Función cognitiva: Los estudios han demostrado que el monofosfato de uridina, en combinación con otros compuestos, puede mejorar la función cognitiva al aumentar los niveles de citidina difosfato colina y acetilcolina en el cerebro

Análisis Bioquímico

Biochemical Properties

Uridine-5’-monophosphate plays a pivotal role in various biological processes. In addition to nucleic acid synthesis, UMP is critical to glycogen synthesis through the formation of uridine diphosphate glucose . This promotes the production of UDP-GlcNAc in the hexosamine biosynthetic pathway and supplies UDP-GlcNAc for O-GlcNAcylation . This process can regulate protein modification and affect its function .

Cellular Effects

Uridine-5’-monophosphate has been shown to have significant effects on various types of cells and cellular processes. It enhances neurotransmitter release and neurite outgrowth and also promotes membrane phosphatide production in adult rats . Uridine also has an effect on body temperature and circadian rhythms, which can regulate the metabolic rate and the expression of metabolic genes .

Molecular Mechanism

The molecular mechanism of Uridine-5’-monophosphate involves its conversion from Orotidine 5’-monophosphate in a decarboxylation reaction catalyzed by the enzyme orotidylate decarboxylase . This reaction is extremely slow when uncatalyzed, but when adequately catalyzed, it takes place once per second .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Uridine-5’-monophosphate can change over time. For example, the coordinating properties of UMP towards trivalent La, Pr, Nd, Sm, Eu, and Gd ions in the presence of cationic and anionic micelles have been investigated . Stability constants of the 2:1 complexes have been determined .

Dosage Effects in Animal Models

In animal models, the effects of Uridine-5’-monophosphate can vary with different dosages. For example, in a study, gerbils fed a combination of UMP, choline, and docosahexaenoic acid (DHA) were found to have significantly improved performance in running mazes over those not fed the supplements .

Metabolic Pathways

Uridine-5’-monophosphate is involved in several metabolic pathways. It is formed from Orotidine 5’-monophosphate in a decarboxylation reaction catalyzed by the enzyme orotidylate decarboxylase . UMP also promotes the production of UDP-GlcNAc in the hexosamine biosynthetic pathway .

Transport and Distribution

Uridine-5’-monophosphate is transported and distributed within cells and tissues. Plasma uridine enters cells through a nucleoside transporter . In addition to nucleic acid synthesis, UMP is critical to glycogen synthesis through the formation of uridine diphosphate glucose .

Subcellular Localization

The subcellular localization of Uridine-5’-monophosphate is primarily in the cytosol . A recent study revealed that metabolic enzymes localized in distinct subcellular compartments can also assemble into a multienzyme complex to facilitate substrate channeling .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El monofosfato de uridina se sintetiza a partir del orotidina 5'-monofosfato mediante una reacción de descarboxilación catalizada por la enzima orotidilato descarboxilasa. Esta reacción es extremadamente lenta sin catálisis pero ocurre rápidamente con la enzima, aumentando significativamente la velocidad de reacción .

Métodos de producción industrial: La producción industrial del monofosfato de uridina a menudo involucra el uso de cepas recombinantes de Saccharomyces cerevisiae. Estas cepas están genéticamente modificadas para sobreexpresar los genes que codifican la orotato fosforribosiltransferasa y la orotidina monofosfato descarboxilasa. El proceso de producción incluye el cultivo de la levadura en medio de extracto de malta y la optimización de las condiciones para la reacción biocatalítica para lograr altos rendimientos de monofosfato de uridina .

Análisis De Reacciones Químicas

Tipos de reacciones: El monofosfato de uridina experimenta varias reacciones químicas, que incluyen:

Oxidación: Se puede oxidar para formar difosfato de uridina y trifosfato de uridina.

Reducción: Las reacciones de reducción son menos comunes pero pueden ocurrir en condiciones específicas.

Sustitución: El monofosfato de uridina puede participar en reacciones de sustitución, particularmente en presencia de reactivos nucleofílicos.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Sustitución: Los reactivos nucleofílicos como el amoníaco y la hidroxilamina se utilizan a menudo.

Productos principales:

Oxidación: Difosfato de uridina y trifosfato de uridina.

Sustitución: Varios derivados de uridina sustituidos dependiendo del nucleófilo utilizado.

Comparación Con Compuestos Similares

El monofosfato de uridina se puede comparar con otros nucleótidos como:

Monofosfato de citidina: Similar en estructura pero contiene citosina en lugar de uracilo.

Monofosfato de adenosina: Contiene adenina como base nitrogenada.

Monofosfato de guanosina: Contiene guanina como base nitrogenada.

Singularidad: El monofosfato de uridina es único debido a su papel específico en la síntesis de ARN y su participación en la mejora cognitiva. A diferencia de otros nucleótidos, se ha estudiado extensamente por sus posibles beneficios terapéuticos en trastornos neurológicos .

Propiedades

IUPAC Name |

[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N2O9P/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18/h1-2,4,6-8,13-14H,3H2,(H,10,12,15)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJJCXFVJDGTHFX-XVFCMESISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N2O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27416-86-0 | |

| Record name | Poly(U) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27416-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20883211 | |

| Record name | 5'-Uridylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS], Solid | |

| Record name | 5'-Uridylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18591 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Uridine 5'-monophosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000288 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

58-97-9 | |

| Record name | 5′-UMP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Uridine monophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Uridine monophosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03685 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5'-Uridylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5'-Uridylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Uridine 5'-(dihydrogen phosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.371 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | URIDINE MONOPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E2OU15WN0N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Uridine 5'-monophosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000288 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: While UMP itself is not typically considered a direct target-interacting molecule, it serves as a crucial building block in pyrimidine biosynthesis. The enzyme Uridine-5'-monophosphate synthase is responsible for the final step in UMP synthesis []. Deficiencies in this enzyme can lead to decreased UMP levels and have detrimental effects, such as embryonic mortality in cattle []. UMP is further phosphorylated to form uridine-5'-triphosphate (UTP), which plays a crucial role in various cellular processes, including RNA synthesis and cellular signaling [].

ANone:

- Spectroscopic Data: Detailed spectroscopic characterization, including IRMPD spectroscopy, has been performed to elucidate the gas-phase conformations and energetics of deprotonated UMP []. These studies provide insights into the structural features and stability of UMP in different environments. Additionally, studies have utilized multi-temperature X-ray diffraction and charge density analysis to understand the structural features and anharmonic motion within UMP [].

A: The stability and solubility of UMP have been investigated in various alcohol-water mixed solvents, which is relevant for its crystallization processes []. Studies focusing on specific compatibility aspects and performance under diverse conditions are limited within the provided research articles. Further research is required to fully understand the material compatibility and stability of UMP in different contexts.

A: Yes, computational chemistry techniques, particularly DFT calculations, have been used to study the structure and interactions of UMP with metal ions like Pb2+ []. These studies provided insights into the tautomeric forms of UMP within the gas-phase complex and contributed to understanding its interactions with metal ions, which could be relevant in biological systems. Furthermore, computational methods like virtual screening and molecular docking have been employed to identify potential inhibitors targeting PfODCase, an enzyme essential for malarial parasite survival [].

A: Studies have explored the synthesis and characterization of various C6-substituted UMP derivatives as potential inhibitors of ODCase [, ]. These modifications aim to enhance binding affinity and selectivity for ODCase, potentially leading to the development of more potent and specific inhibitors. Research on the structure-activity relationship of these UMP derivatives is crucial for optimizing their therapeutic potential, particularly as anticancer and antimalarial agents.

A: Although research specifically addressing stability under various conditions and formulation strategies for UMP is limited within the provided research articles, one study explored the relationship between solution density and UMP concentration in alcohol-water mixtures, which is relevant for its crystallization process []. Further research is needed to develop robust formulation strategies that enhance UMP's stability, solubility, and bioavailability for various applications.

ANone: The provided research primarily focuses on the biochemical and pharmacological aspects of UMP and its analogs. Information regarding specific SHE regulations is not discussed within these studies.

ANone: The provided research mainly focuses on understanding the biochemical pathways and enzymatic reactions related to UMP rather than its detailed PK/PD profile. Information on absorption, distribution, metabolism, excretion, and in vivo efficacy of UMP is limited in these studies.

A: Research on UMP and its related enzymes dates back several decades. Early studies identified inherited deficiencies in UMP synthase in dairy cattle, which served as a crucial model for understanding similar metabolic disorders in humans [, ]. These discoveries paved the way for investigating the genetic basis and biochemical consequences of UMP deficiency. Later research focused on characterizing the enzymes involved in UMP biosynthesis, such as ODCase, and exploring their potential as drug targets for various diseases, including cancer and malaria [, ].

A: Research on UMP and its related pathways involves a multidisciplinary approach, encompassing biochemistry, genetics, molecular biology, and pharmacology. For instance, understanding the genetic basis of UMP synthase deficiency in cattle has contributed to veterinary medicine and animal breeding practices [, ]. Furthermore, investigating the catalytic mechanisms of enzymes like ODCase and developing potent inhibitors has implications for drug discovery and development in various therapeutic areas [, ]. This cross-disciplinary approach is crucial for advancing our understanding of UMP's role in various biological processes and unlocking its therapeutic potential.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Phenyl-2,3-diazaspiro[4.5]decane-1,4-dione](/img/structure/B105425.png)

![Ethyl 3-[2-[2-(dipropylamino)ethyl]-6-nitrophenyl]-2-oxopropanoate](/img/structure/B105434.png)

![(R)-Methyl 4-((3R,5S,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B105436.png)